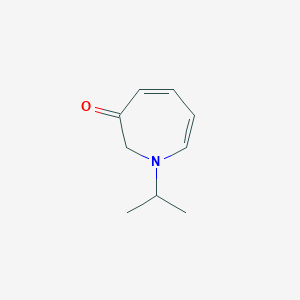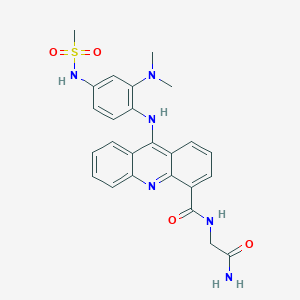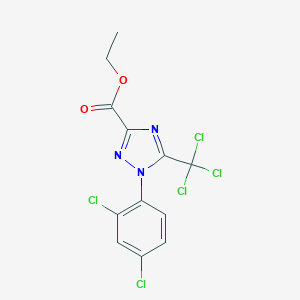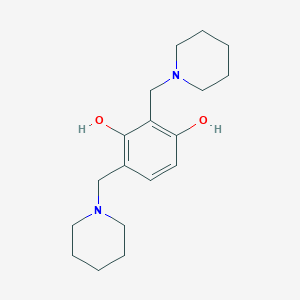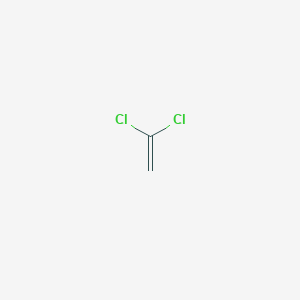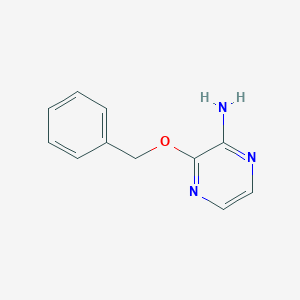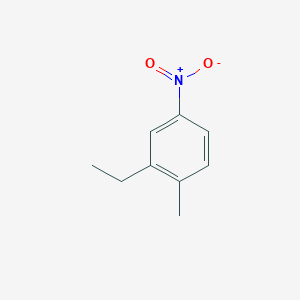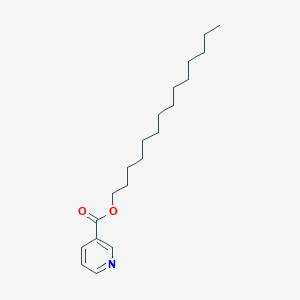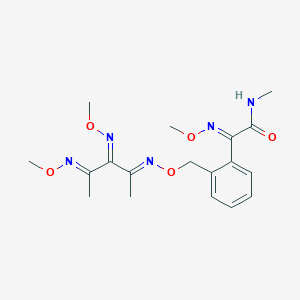
Orysastrobin
Overview
Description
Orysastrobin is a fungicide primarily used in rice cultivation to combat fungal pathogens such as Magnaporthe oryzae, Pyricularia oryzae, Thanatephorus cucumeris, and Rhizoctonia solani . It is known for its moderate aqueous solubility, volatility, and mobility, making it effective in various environmental conditions . This compound is a member of the strobilurin class of fungicides, which are known for their broad-spectrum activity and systemic properties .
Mechanism of Action
Target of Action
Orysastrobin is a fungicide that primarily targets several fungal pathogens, including Magnaporthe oryzae , Pyricularia oryzae , Thanatephorus cucumeris , and Rhizoctonia solani . These fungi are responsible for various diseases in rice plants, significantly affecting crop yield and quality .
Mode of Action
This compound belongs to the group of fungicides known as strobilurins or quinone outside inhibitors (QoI) . Its mode of action involves inhibiting fungal mitochondrial respiration . Specifically, it impairs the oxidation of reduced ubiquinone at the outer side of the cytochrome bc1 site in the electron transfer chains of fungal mitochondria . This inhibition disrupts the energy production in the fungi, leading to their death .
Biochemical Pathways
The application of this compound induces systemic resistance mechanisms in plants . It triggers the production of reactive oxygen species, such as hydrogen peroxide, which is then countered by enhanced levels of protectant enzymes, ascorbate peroxidase, and glutathione reductase . This induction leads to increased tolerance to stress and improved plant health .
Pharmacokinetics
This compound has a moderate aqueous solubility and is volatile . Based on its chemical properties, it is mobile and can be expected to leach to groundwater .
Result of Action
The application of this compound results in decreased disease severity in plants . It lowers the populations of bacterial pathogens in plant tissue, thereby reducing the overall disease impact . Moreover, it increases the efficiency of photosynthesis and nitrogen utilization, improving plant responses to biotic and abiotic stresses through changes in hormones and enzyme activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its excessive use can lead to the development of resistance in some fungi . Its formulations developed for seedling box treatments provide long-lasting residual control combined with excellent plant selectivity under different environmental conditions . Therefore, the appropriate use and management of this compound are crucial for maximizing its benefits while minimizing potential resistance development in target fungi .
Biochemical Analysis
Biochemical Properties
Orysastrobin’s biochemical mode of action involves the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex at the Qo site . This interaction with the cytochrome bc1 complex is crucial for its fungicidal activity .
Cellular Effects
This compound has been found to decrease disease severity in the leaves of A. thaliana resulting from inoculation with P. syringae pv. tomato DC3000 . This protection from the this compound treatment correlated with lowered bacterial populations in the plant tissue . Furthermore, it has been observed that this compound can induce resistance to the pathogenic pseudomonad .
Molecular Mechanism
This compound operates as a “quinone outside inhibitor” (QoI)-type commercial fungicide . Its mechanism of action involves binding to the cytochrome bc1 complex at the Qo site, inhibiting the mitochondrial respiration chain . This binding interaction is key to its fungicidal effects .
Temporal Effects in Laboratory Settings
This compound has been found to provide long-lasting residual control when used in seedling box treatments . It is generally moderately persistent in soil systems but will not usually persist in aquatic systems under certain conditions .
Dosage Effects in Animal Models
Secondary, adaptive, and reversible changes in the duodenal mucosa and thyroid have been observed in rats and mice .
Metabolic Pathways
It is known that this compound operates as a “quinone outside inhibitor” (QoI)-type commercial fungicide , suggesting it may interact with pathways involving the mitochondrial respiration chain .
Transport and Distribution
This compound is known to be mobile and can be expected to leach to groundwater . It is volatile and has a moderate aqueous solubility . These properties suggest that this compound can be transported and distributed within various environments.
Subcellular Localization
Given its mode of action involving the inhibition of the mitochondrial respiration chain , it can be inferred that this compound likely localizes to the mitochondria within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Orysastrobin can be synthesized through a series of chemical reactions involving the condensation of (2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}acetic acid with methylamine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, this compound is produced using advanced chemical engineering techniques to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to optimize the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Orysastrobin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its fungicidal activity and environmental behavior .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of fungicidal activity and environmental persistence .
Scientific Research Applications
Orysastrobin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: Used as a model compound to study the mechanisms of strobilurin fungicides and their interactions with fungal pathogens.
Medicine: Explored for its potential use in developing new antifungal therapies for human and animal health.
Industry: Utilized in the formulation of agricultural products to enhance crop protection and yield.
Comparison with Similar Compounds
- Kresoxim-methyl
- Dimoxystrobin
- Pyraclostrobin
Orysastrobin’s unique properties and broad-spectrum activity make it a valuable tool in modern agriculture, particularly in rice cultivation, where it helps protect crops from devastating fungal diseases.
Properties
IUPAC Name |
(2E)-2-[2-[[(E)-[(3E,4E)-3,4-bis(methoxyimino)pentan-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPUJPTQJYEQK-ZLHHXESBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C(=N\OC)/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058036 | |
| Record name | Orysastrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248593-16-0 | |
| Record name | Orysastrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248593-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orysastrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248593160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orysastrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetamide, α-(methoxyimino)-2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]-N-methyl-, (αE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORYSASTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU1TM1224D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


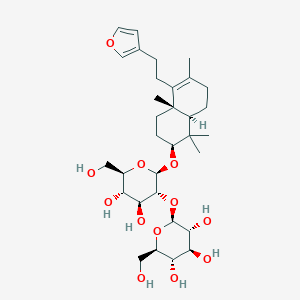
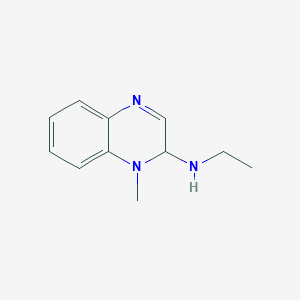
![(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one](/img/structure/B33895.png)
